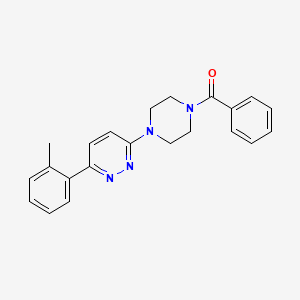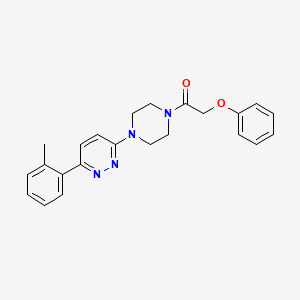![molecular formula C23H25N3O3 B3203269 8-([1,1'-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021251-27-3](/img/structure/B3203269.png)
8-([1,1'-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
描述
8-([1,1'-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary targets of this compound are the Prolyl Hydroxylase Domains (PHDs) . They are involved in the hydroxylation of Hypoxia-Inducible Factor (HIF) α subunits, signaling for their degradation via the ubiquitin-proteasome system .
Mode of Action
This compound acts as an inhibitor of PHDs . It binds to the active site of the PHDs and competes with the 2-oxoglutarate (2OG) co-substrate . This competition can vary with HIF-α and other PHD substrates . The compound’s interaction with its targets results in the inhibition of the degradation of HIF-α subunits .
Biochemical Pathways
The inhibition of PHDs affects the HIF pathway . Under normal oxygen conditions, HIF-α subunits are hydroxylated by PHDs, which signals for their degradation . This leads to the transcription of HIF target genes, which include those encoding for erythropoietin (EPO), vascular endothelial growth factor (VEGF), and proteins involved in epigenetic regulation .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and potency
Result of Action
The result of the compound’s action is the upregulation of HIF target genes . This can lead to increased production of EPO, VEGF, and other proteins of biomedical importance . This makes the compound a potential treatment for anemia and other ischemia-related diseases .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of oxygen can affect the activity of PHDs and thus the effectiveness of PHD inhibitors Additionally, the compound’s stability could be affected by factors such as temperature and pH
生化分析
Biochemical Properties
8-([1,1’-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of its primary targets is the hypoxia-inducible factor prolyl hydroxylase (PHD) family of enzymes . These enzymes are involved in the regulation of the hypoxic response in cells. By inhibiting PHD enzymes, 8-([1,1’-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can stabilize hypoxia-inducible factors (HIFs), leading to the upregulation of genes involved in erythropoiesis, angiogenesis, and metabolism . Additionally, this compound has been shown to interact with other 2-oxoglutarate-dependent oxygenases, further influencing various biochemical pathways .
Cellular Effects
The effects of 8-([1,1’-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione on cells are diverse and depend on the specific cell type and contextFor example, by inhibiting PHD enzymes, 8-([1,1’-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can enhance the stability and activity of HIFs, leading to increased expression of genes involved in oxygen homeostasis . This can result in enhanced erythropoiesis, angiogenesis, and metabolic adaptation to hypoxic conditions . Additionally, this compound may affect other cellular processes, such as apoptosis and cell proliferation, through its interactions with various signaling pathways .
Molecular Mechanism
The molecular mechanism of action of 8-([1,1’-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The primary mechanism is the inhibition of PHD enzymes, which are responsible for the hydroxylation of HIF-α subunits . By binding to the active site of PHD enzymes, 8-([1,1’-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione competes with the natural substrate, 2-oxoglutarate, and prevents the hydroxylation of HIF-α . This inhibition leads to the stabilization and activation of HIFs, which then translocate to the nucleus and promote the transcription of target genes involved in the hypoxic response . Additionally, this compound may interact with other 2-oxoglutarate-dependent oxygenases, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-([1,1’-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods . In in vitro and in vivo studies, the long-term effects of 8-([1,1’-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione include sustained upregulation of HIF target genes and prolonged adaptation to hypoxic conditions . Prolonged exposure to this compound may also lead to potential side effects, such as altered cellular metabolism and increased oxidative stress .
Dosage Effects in Animal Models
The effects of 8-([1,1’-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in animal models vary with different dosages. At low to moderate doses, this compound effectively inhibits PHD enzymes and promotes the hypoxic response without causing significant toxicity . At high doses, 8-([1,1’-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione may induce adverse effects, such as increased oxidative stress, tissue damage, and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating a limit to its therapeutic potential .
Metabolic Pathways
8-([1,1’-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is involved in several metabolic pathways, primarily through its interactions with 2-oxoglutarate-dependent oxygenases . By inhibiting PHD enzymes, this compound affects the metabolism of HIF-α subunits and the subsequent activation of HIF target genes . Additionally, 8-([1,1’-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione may influence other metabolic pathways by interacting with enzymes involved in collagen synthesis, epigenetic regulation, and cellular respiration . These interactions can lead to changes in metabolic flux and alterations in metabolite levels .
Transport and Distribution
The transport and distribution of 8-([1,1’-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to specific proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of 8-([1,1’-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can affect its activity and function, as well as its potential therapeutic effects .
Subcellular Localization
The subcellular localization of 8-([1,1’-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with PHD enzymes and other 2-oxoglutarate-dependent oxygenases . It may also translocate to the nucleus to influence gene expression and other nuclear processes . The subcellular localization of 8-([1,1’-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can be regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
8-(4-phenylbenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-2-14-26-21(28)23(24-22(26)29)12-15-25(16-13-23)20(27)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-11H,2,12-16H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMAYMUHSIRACW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(4-bromo-3-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3203208.png)
![N-(4-bromophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3203209.png)
![2-[(4-Fluoro-2-methylphenyl)amino]acetonitrile](/img/structure/B3203212.png)

![N-(2,4-dimethylphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B3203242.png)
![N-(2,5-dimethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B3203249.png)
![2-{3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3203256.png)
![2-(3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-benzylacetamide](/img/structure/B3203261.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide](/img/structure/B3203277.png)
![2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B3203281.png)
![3-[(4-methylphenyl)methyl]-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3203289.png)
